1-Ethoxy-2-iodocyclopentane

Catalog No.
S13831541
CAS No.
M.F
C7H13IO
M. Wt
240.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxy-2-iodocyclopentane

Product Name

1-Ethoxy-2-iodocyclopentane

IUPAC Name

1-ethoxy-2-iodocyclopentane

Molecular Formula

C7H13IO

Molecular Weight

240.08 g/mol

InChI

InChI=1S/C7H13IO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3

InChI Key

BGUFKZDYVKFYJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCC1I

1-Ethoxy-2-iodocyclopentane is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with an ethoxy group and an iodine atom. The molecular formula for 1-ethoxy-2-iodocyclopentane is C7_7H13_{13}I, and its molecular weight is approximately 222.08 g/mol. The compound's structure allows it to participate in various

  • Nucleophilic Substitution Reactions: As an alkyl halide, it can participate in bimolecular nucleophilic substitution (SN2) reactions, where the iodine atom serves as a leaving group. The reaction typically involves a nucleophile attacking the carbon bonded to the iodine, resulting in the formation of a new bond and the release of iodide ion .
  • Elimination Reactions: Under certain conditions, 1-ethoxy-2-iodocyclopentane may also undergo elimination reactions, leading to the formation of alkenes. This process often involves the removal of both the iodine and a hydrogen atom from adjacent carbons.

1-Ethoxy-2-iodocyclopentane can be synthesized through various methods:

  • Direct Halogenation: Cyclopentane can be reacted with iodine in the presence of an ethylating agent, such as ethyl bromide or ethyl iodide, under suitable conditions to introduce both the ethoxy and iodine substituents.
  • Nucleophilic Substitution: Starting from 2-ethoxycyclopentanol, treatment with phosphorus triiodide can yield 1-ethoxy-2-iodocyclopentane through substitution of the hydroxyl group with iodine.
  • Alkylation Reactions: Using cyclopentene as a substrate, alkylation with ethyl iodide followed by iodination can also produce this compound.

1-Ethoxy-2-iodocyclopentane has potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Due to its structural features, it may be explored for developing new pharmaceuticals or biologically active compounds.

Several compounds share structural similarities with 1-ethoxy-2-iodocyclopentane. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-EthoxycyclopentaneCyclopentane with an ethoxy groupLacks halogen substituent; less reactive than iodinated forms
2-IodocyclopentanolCyclopentanol with iodineContains a hydroxyl group instead of an ethoxy group
Ethyl iodideEthyl group with iodineSimpler structure; commonly used in nucleophilic substitutions
IodoethaneEthane with iodineSimilar reactivity but lacks cyclic structure

Uniqueness of 1-Ethoxy-2-Iodocyclopentane

The uniqueness of 1-ethoxy-2-iodocyclopentane lies in its combination of cyclic structure and functional groups (ethoxy and iodine). This combination enhances its reactivity profile compared to linear iodides and provides opportunities for diverse chemical transformations that are not available in simpler alkyl halides or alcohols.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

240.00111 g/mol

Monoisotopic Mass

240.00111 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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